molecular formula C19H18O4S B2942473 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 306978-15-4

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione

Cat. No.: B2942473
CAS No.: 306978-15-4
M. Wt: 342.41
InChI Key: WQKVVEBLZFPBOL-UHFFFAOYSA-N
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Description

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is a synthetic derivative of 1,3-cyclohexanedione, a scaffold widely utilized in agrochemicals and pharmaceuticals due to its structural versatility. This compound features a phenyl group at the 5-position of the cyclohexanedione ring and a phenylsulfonylmethyl group at the 2-position. Its molecular weight and substituent arrangement suggest moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVEBLZFPBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione typically involves the reaction of cyclohexane-1,3-dione with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione involves its interaction with various molecular targets. The phenylsulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

The herbicidal and enzymatic inhibitory activities of 1,3-cyclohexanedione derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Key Compounds Analyzed :

Compound 3d (from ): Unsubstituted 1,3-cyclohexanedione core (R1=R2=H) with optimized herbicidal activity.

5,5-Dimethyl-2-([1-(phenylsulfonyl)-4-piperidinyl]carbonyl)-1,3-cyclohexanedione (): Dimethyl groups at the 5-position and a piperidinylcarbonyl-sulfonyl substituent.

5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione (): Piperazinyl-ethylamino substituent at the 2-position.

Data Table: Comparative Properties
Compound Molecular Weight Substituents ACCase Inhibition (nmol/h/mg) Herbicidal Activity (vs. Clethodim) Safety (Maize) Key Structural Features
Target Compound ~391.48* 5-Ph, 2-PhSO₂CH₂ Not reported Not tested Unknown Polar sulfonyl, bulky phenyl groups
Compound 3d () Not specified R1=R2=H, (2,4-dichlorophenyl)acetyl 0.061 (highest) Superior to clethodim High Unsubstituted core, chloro groups
5,5-Dimethyl derivative () 391.48 5,5-diMe, 2-PhSO₂-piperidinylcarbonyl 0.385 (low) Inferior to clethodim Unknown Bulky alkyl and piperidinyl groups
Piperazinyl derivative () 327.42 2-Piperazinyl-ethylamino Not tested Not tested Irritant Basic amine, flexible chain

*Estimated based on structural similarity to .

Structure-Activity Relationship (SAR) Insights
  • Substituent Effects on ACCase Inhibition: Unsubstituted Core (Compound 3d): The absence of substituents (R1=R2=H) maximizes ACCase inhibition (0.061 nmol/h/mg), outperforming clethodim . Bulky or non-polar groups (e.g., methyl in ) reduce activity due to steric hindrance or reduced enzyme affinity . However, the sulfonyl group may improve target binding through polar interactions.
  • Herbicidal Efficacy :
    • Compound 3d’s (2,4-dichlorophenyl)acetyl substituent enhances activity, causing chlorophyll degradation in weeds . The target compound lacks this chloro-substituted moiety, likely reducing potency.
  • Safety Profile: Compound 3d’s selectivity for weeds over maize suggests that substituent polarity and size critically influence safety.
Physicochemical and Toxicological Profiles
  • Solubility : The sulfonyl group in the target compound improves water solubility compared to alkyl-substituted analogs (e.g., 5,5-dimethyl derivative in ). However, the phenyl groups may offset this advantage, leading to moderate solubility.
  • Toxicity : Piperazinyl derivatives () are labeled irritants, whereas compound 3d shows low mammalian toxicity. The target compound’s toxicity remains unstudied but warrants caution due to structural complexity .

Biological Activity

5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is an organic compound with the molecular formula C₁₉H₁₈O₄S. It belongs to the cyclohexanedione family and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of cyclohexane-1,3-dione with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride, typically in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Its structure features a cyclohexanedione ring substituted with a phenyl group and a phenylsulfonylmethyl group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The phenylsulfonylmethyl group is believed to enhance its interaction with cellular targets involved in cancer progression .

The mechanism of action involves the electrophilic nature of the phenylsulfonylmethyl group, which can react with nucleophiles within biological systems. This reactivity may lead to modifications of proteins or nucleic acids, thus altering their function and contributing to its biological effects. Additionally, the compound's ability to form reactive intermediates may play a role in its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with concentrations as low as 25 µM .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
PhenylsulfonylacetophenoneStructureModerateNo
Bis(phenylsulfonyl)methyl compoundsStructureLowYes

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